(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
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Description
The compound “(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group for amino acids in peptide synthesis . It’s also used for the protection of hydroxy groups .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .Safety And Hazards
Future Directions
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
properties
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
CAS RN |
52716-48-0 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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